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Quantitative Data on Ravoxertinib

The following tables consolidate key quantitative findings from preclinical studies.

Table 1: In Vitro Biochemical Potency and Selectivity [1]

Assay Type Target IC50 / Potency Value

Biochemical Assay ERK1 1.1 nM

Biochemical Assay ERK2 0.3 nM

Biochemical Assay p90RSK 12 nM

Table 2: In Vivo Efficacy & Target Coverage [1]

Study Model
Dose &
Regimen

Key Findings

CD-1 mice (PK/PD) 10 mg/kg, oral Achieved desired target coverage for at least
8 hours
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Study Model
Dose &
Regimen

Key Findings

KRAS-mutant human xenograft

(efficacy)

Oral dosing,

daily

Significant single-agent tumor growth

inhibition

BRAF-mutant human xenograft

(efficacy)

Oral dosing,

daily

Significant single-agent tumor growth

inhibition

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize Ravoxertinib.

Protocol 1: In Vitro Cell Viability and Proliferation Assay [2]

This protocol is used to determine the anti-tumor effect of Ravoxertinib on different cancer cell lines.

Cell Seeding: Seed cells in quintuplicate on 96-well plates at a density of 400-3000 cells per well,
optimized for each cell line.

Compound Treatment: After 16 hours, treat cells daily with Ravoxertinib at a range of indicated
concentrations. Use DMSO as a vehicle control.

Incubation: Treat cells for 5 days.
Viability Measurement: Perform a Cell Counting Kit-8 (CCK-8) assay daily. Add CCK-8 reagent to

each well and incubate for 1-4 hours.
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate cell viability relative to the vehicle control group to generate dose-response
curves and determine IC50 values.

Protocol 2: In Vivo Xenograft Efficacy Study [1]

This protocol evaluates the anti-tumor activity of Ravoxertinib in live animal models.

Model Establishment: Subcutaneously implant BRAF-mutant or KRAS-mutant human cancer cells

into immunodeficient mice to form xenograft tumors.
Group Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize

mice into treatment and control groups.
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Dosing Regimen: Administer Ravoxertinib via oral gavage daily. The control group receives the

vehicle.
Tumor Monitoring: Measure tumor volumes and body weights 2-3 times per week using calipers.

Endpoint Analysis: Continue the study for a set period or until tumor size in the control group
reaches the ethical limit. Calculate tumor growth inhibition.

MAPK Pathway Signaling & Drug Target

The diagram below illustrates the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the specific point

where Ravoxertinib acts. ERK1/2 is a key downstream node, and its inhibition can potentially overcome

resistance to upstream BRAF or MEK inhibitors [3] [1].
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Key Insights for Researchers

Strategic Targeting: Ravoxertinib inhibits ERK1/2, the essential downstream node of the MAPK
pathway. This is a promising strategy to overcome resistance to upstream BRAF or MEK inhibitors, as

resistance often occurs through pathway reactivation [1].
Mutation-Driven Efficacy: Preclinical evidence suggests its anti-tumor effect is highly dependent on

the BRAF V600E mutation. One study showed it sharply inhibited proliferation and induced G1
phase cell-cycle arrest in BRAF mutant cells, with significantly less effect on RAS mutant or wild-type

cells [2]. This provides a strong rationale for patient selection in clinical settings.
Favorable Drug Properties: The compound is orally bioavailable and shows high selectivity for

ERK1/2 over other kinases, which is a desirable profile for a targeted therapeutic agent [2] [1].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548769?utm_src=pdf-body-img
https://www.smolecule.com/products/s548769?utm_src=pdf-body
https://www.cancer-research-network.com/2019/10/09/ravoxertinib-is-an-orally-active-and-highly-selective-erk1-2-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107342/
https://www.cancer-research-network.com/2019/10/09/ravoxertinib-is-an-orally-active-and-highly-selective-erk1-2-inhibitor/
https://www.smolecule.com/products/s548769?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Important Notes & Limitations

Data Recency: The specific data on Ravoxertinib's target coverage duration is from a 2019 source

[1]. The drug was in Phase I clinical trials at that time. For the latest clinical status, efficacy, and safety
data, please consult current clinical trial registries (e.g., ClinicalTrials.gov).

Preclinical Nature: The protocols and data summarized here are primarily from preclinical studies.
Methodologies would require adaptation and validation for clinical or different research applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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